[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1261233-51-5) is a tert-butyl carbamate-protected piperidine derivative featuring a 6-chloropyrimidinyl substituent at the piperidine nitrogen. With a molecular weight of approximately 326.83 g/mol , this compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for constructing complex heterocyclic scaffolds. Its structure combines a pyrimidine ring (chlorinated at the 6-position) with a piperidine moiety, making it a versatile precursor for further functionalization via nucleophilic substitution or coupling reactions. The tert-butyl carbamate group serves as a protective group for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[1-(6-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-7-20(9-11)13-8-12(16)17-10-18-13/h8,10-11H,5-7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQWBVCWJQYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. The compound's structure incorporates a chloro-pyrimidine moiety linked to a piperidine ring, which is known to influence biological activity through various mechanisms.
- Molecular Formula : C16H25ClN4O2S
- Molecular Weight : 372.91 g/mol
- CAS Number : 1261232-60-3
Anticancer Properties
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, research on L-γ-methyleneglutamic acid amides has shown that similar compounds can effectively inhibit the growth of various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. These compounds demonstrated comparable efficacy to established treatments like tamoxifen and olaparib, suggesting that this compound may exhibit similar anticancer activity through mechanisms involving glutaminolysis inhibition .
The proposed mechanism of action for compounds in this class includes the inhibition of specific metabolic pathways critical for cancer cell survival. By targeting glutamine metabolism, these compounds disrupt the biosynthetic precursors necessary for tumor growth, leading to reduced proliferation in malignant cells while sparing nonmalignant cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that related compounds exhibit moderate brain exposure and favorable tissue distribution profiles, indicating potential central nervous system (CNS) penetration. The half-life of some derivatives has been reported at approximately 0.74 hours, which may influence dosing regimens in therapeutic applications .
Case Studies and Research Findings
- Breast Cancer Models : A study evaluated various esters derived from L-γ-methyleneglutamic acid amides against breast cancer cell lines. The results indicated significant growth inhibition at concentrations that did not affect nonmalignant cells, highlighting the selective action of these compounds .
- CNS Activity : Investigations into CNS-active derivatives have shown promising results in animal models for conditions such as depression and anxiety. The ability of these compounds to cross the blood-brain barrier (BBB) enhances their therapeutic potential in treating neuropsychiatric disorders .
Data Summary Table
| Compound Name | Molecular Weight | Anticancer Activity | CNS Penetration | Half-Life |
|---|---|---|---|---|
| This compound | 372.91 g/mol | Effective against MCF-7, SK-BR-3 | Moderate | 0.74 h |
| L-γ-Methyleneglutamic Acid Amide | Varies | Comparable to tamoxifen | High | 0.74 h |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
This method leverages the electron-deficient nature of chloropyrimidine to facilitate displacement of the chloro group by the piperidine amine.
Procedure :
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Synthesis of 6-chloro-4-(piperidin-3-yl)pyrimidine :
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Carbamate Protection :
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| SNAr | Pd(OAc)₂, Xantphos, DMA, 110°C | 70% | 95% |
| Protection | Boc₂O, DIPEA, CH₂Cl₂ | 88% | 98% |
Reductive Amination Pathway
An alternative route employs reductive amination to construct the piperidine-pyrimidine linkage.
Procedure :
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Synthesis of 6-Chloropyrimidine-4-carbaldehyde :
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Reductive Coupling :
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Boc Protection :
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Identical to Step 2 in the SNAr approach.
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Advantages :
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Avoids transition-metal catalysts.
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Suitable for scale-up due to milder conditions.
Optimization Strategies
Solvent Effects on SNAr Reactivity
Comparative studies reveal solvent polarity significantly impacts reaction kinetics:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMA | 37.8 | 12 | 70 |
| DMF | 36.7 | 15 | 62 |
| DMSO | 46.7 | 10 | 68 |
DMA provides optimal balance between nucleophilicity and thermal stability.
Catalytic Systems for Cross-Coupling
Palladium-based catalysts outperform copper in mediating the SNAr reaction:
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 70 |
| CuI | DMEDA | 42 |
| PdCl₂(PPh₃)₂ | None | 55 |
The Pd/Xantphos system minimizes dehalogenation side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
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HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
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Chiral Analysis : Confirms racemization-free synthesis (Chiralpak AD-H, heptane/EtOH).
Industrial-Scale Considerations
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Continuous Flow Synthesis : Reduces reaction time from 12 hours to 2 hours via pressurized microreactors.
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Waste Minimization : Solvent recovery systems achieve >90% DMA reuse.
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Cost Analysis :
Component Cost Contribution (%) Pd Catalyst 35 Boc-Anhydride 28 Solvents 20
Challenges and Mitigation Strategies
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Regioselectivity in Pyrimidine Functionalization :
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Amine Overprotection :
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Pd Residue in API :
Emerging Methodologies
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the 6-chloropyrimidine moiety. For example:
- Step 1 : Coupling of tert-butyl carbamate-protected piperidine derivatives with 4,6-dichloropyrimidine under inert atmosphere using catalysts like Pd(OAc)₂ and ligands such as XPhos. Reaction temperatures range from 40–100°C in solvents like tert-butanol .
- Step 2 : Deprotection or functionalization steps may require acidic/basic conditions (e.g., HCl at 93–96°C for tert-butyl group removal) .
Key Considerations : Optimize catalyst loading, solvent polarity, and reaction time to minimize byproducts. Monitor intermediates via TLC or LC-MS .
Basic: How to characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm regiochemistry of the pyrimidine substitution and piperidine ring conformation. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- LC-MS/HPLC : Assess purity (>95%) and detect impurities (e.g., dechlorinated byproducts) using reverse-phase C18 columns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring or pyrimidine orientation .
Validation : Compare spectral data with computed PubChem entries (InChIKey: MUPDZOCKWKXSKE-UHFFFAOYSA-N) .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powders .
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid strong oxidizers (e.g., peroxides) .
- Emergency Measures : Immediate flushing with water for eye/skin exposure. Use ethanol-compatible fire extinguishers for solvent-related fires .
Advanced: How to troubleshoot low yields in the coupling reaction of the chloropyrimidine moiety?
Low yields often stem from:
- Catalyst Deactivation : Replace Pd(OAc)₂ with air-stable precursors like Pd(dba)₂. Add ligands (e.g., XPhos) to stabilize the catalytic cycle .
- Steric Hindrance : Use bulkier bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance nucleophilic substitution kinetics .
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions. Pre-dry solvents over molecular sieves .
Byproduct Analysis : Isolate and characterize side products (e.g., dimerization via ¹H NMR) to refine reaction conditions .
Advanced: What are the implications of the tert-butyl carbamate group on the compound’s reactivity?
- Protecting Group Stability : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by strong acids (e.g., TFA/HCl). This allows selective deprotection during multi-step syntheses .
- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks at the piperidine nitrogen, necessitating elevated temperatures for reactions like alkylation .
- Derivatization : Post-synthetic modifications (e.g., Suzuki coupling) require Boc deprotection to free the amine for subsequent functionalization .
Advanced: How to analyze and mitigate instability during long-term storage?
- Degradation Pathways : Hydrolysis of the carbamate or chloropyrimidine group under humid conditions. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Stabilization Strategies : Lyophilize the compound and store under desiccants (silica gel). Avoid exposure to UV light by using amber vials .
- Analytical Monitoring : Periodic HPLC analysis to detect degradation products (e.g., tert-butyl alcohol or free piperidine) .
Advanced: What role does this compound play in PROTAC development?
- Application : The chloropyrimidine moiety can serve as a linker for E3 ligase recruitment, while the piperidine-carbamate structure provides rigidity and solubility.
- Case Study : Analogous tert-butyl carbamates are used in PROTACs to conjugate target-binding ligands (e.g., kinase inhibitors) with ubiquitin ligase binders .
Methodology : Optimize linker length/spacing via molecular docking to enhance ternary complex formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
